Risedronate sodium monohydrate is a third-generation bisphosphonate primarily used for the treatment and prevention of osteoporosis and Paget's disease. This compound functions by inhibiting bone resorption, thereby helping to maintain or increase bone density. It is often prescribed to postmenopausal women and individuals at risk of osteoporosis due to various factors, including age and certain medical conditions.
Risedronate sodium is derived from risedronic acid, which can be synthesized through various chemical processes. The monohydrate form indicates that each molecule of risedronate sodium is associated with one molecule of water.
The synthesis of risedronate sodium monohydrate involves a two-stage process:
Risedronate sodium monohydrate has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity:
Risedronate sodium monohydrate can participate in various chemical reactions typical of bisphosphonates:
The synthesis methods emphasize controlling temperature and pH to optimize yield and purity. For example, maintaining specific temperatures during the addition of phosphorous trichloride is crucial for achieving high conversion rates.
Risedronate sodium acts primarily by inhibiting osteoclast-mediated bone resorption:
This mechanism results in increased bone mineral density and reduced risk of fractures in patients with osteoporosis .
The compound adheres to the "Rule of Five," indicating favorable pharmacokinetic properties for oral administration .
Risedronate sodium monohydrate has several significant applications:
Risedronate sodium monohydrate (chemical formula: C₇H₁₀NNa₂O₇P₂·H₂O) is synthesized via a multi-step process beginning with 3-pyridylacetic acid hydrochloride. The primary route involves a phosphonation reaction where 3-pyridylacetic acid reacts with phosphorus trichloride (PCl₃) and phosphorous acid (H₃PO₃) in methanesulfonic acid as a solvent, yielding risedronic acid [1] [5]. Subsequent neutralization with sodium hydroxide (NaOH) generates the sodium salt. The monohydrate form crystallizes under controlled conditions: slow evaporation of water at 25°C or anti-solvent crystallization using methanol/isopropanol mixtures [5] [8]. Critical parameters include:
Table 1: Optimization Parameters for Monohydrate Synthesis
Parameter | Optimal Range | Impact on Crystal Form |
---|---|---|
Crystallization Temp | 20–30°C | Monohydrate stability |
Water Activity | 0.4–0.6 | Prevents higher hydrates |
Anti-solvent | Methanol/IPA | Enhances yield (>85%) |
Risedronate sodium exhibits complex polymorphism, with four characterized hydrate states:
The monohydrate is engineered via:
Monohydrate crystallization relies on water incorporation into discrete lattice sites. Single-crystal X-ray analysis reveals:
Attempts to form co-crystals with carbohydrates (e.g., phenyl-β-D-galactopyranoside) yielded no new co-crystals but induced a metastable risedronate polymorph ("Form P") under thermodynamically controlled conditions [4].
Table 2: Physicochemical Properties of Risedronate Hydrates
Property | Monohydrate | Hemipentahydrate | Anhydrate |
---|---|---|---|
Hydration Stability | 20–40% RH | 30–50% RH | <10% RH |
Dehydration Onset | 120°C | 80°C | N/A |
Dissolution Rate | 1.8 mg/mL·min | 1.2 mg/mL·min | 2.5 mg/mL·min |
Hygroscopicity | Low | Moderate | High |
Key findings:
Structural basis: ssNMR confirms the monohydrate’s rigid lattice, with ^31P chemical shifts at 16.8 ppm and 18.2 ppm, distinct from anhydrate (17.5 ppm) [7] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7